ジエチルアリルホスホネート

概要

説明

It is a clear, colorless liquid with a molecular weight of 178.17 g/mol . This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

科学的研究の応用

Diethyl allylphosphonate has a wide range of scientific research applications:

作用機序

Target of Action

Diethyl allylphosphonate, also known as Diethylallylphosphonate, is a type of macrocyclic inhibitor . It primarily targets protease active sites, preventing the protease from cleaving viral polyproteins into their constituent proteins .

Mode of Action

The compound binds to the active sites of proteases, inhibiting their ability to cleave viral polyproteins . This interaction disrupts the normal function of the protease, leading to a decrease in the production of functional viral proteins.

Result of Action

The primary result of Diethyl allylphosphonate’s action is the inhibition of protease activity, which prevents the cleavage of viral polyproteins into their constituent proteins . This inhibitory action disrupts the life cycle of the virus, reducing the production of functional viral proteins and potentially limiting the spread of the virus within the host organism.

準備方法

Diethyl allylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of allyl bromide with triethyl phosphite. The reaction typically occurs under mild conditions and yields diethylallylphosphonate as the primary product . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

Diethyl allylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Polymerization: Diethyl allylphosphonate can be used in copolymerization reactions with other monomers, such as maleic anhydride.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Diethyl allylphosphonate can be compared with other similar compounds, such as:

Diethyl vinylphosphonate: Similar in structure but with a vinyl group instead of an allyl group.

Dimethyl allylphosphonate: Similar but with methyl groups instead of ethyl groups.

Vinylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.

The uniqueness of diethylallylphosphonate lies in its specific reactivity and the stability of the products formed during its reactions, making it a valuable compound in various applications.

生物活性

Diethyl allylphosphonate (DEAP) is a phosphonate compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth exploration of its properties, mechanisms of action, and applications based on diverse research findings.

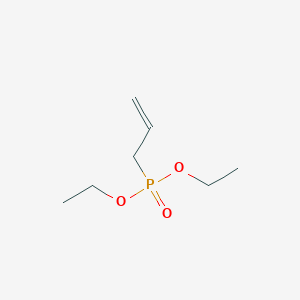

- Chemical Formula : C₇H₁₅O₃P

- Molecular Weight : 178.17 g/mol

- CAS Number : 1067-87-4

DEAP is a clear, colorless liquid with a refractive index of approximately 1.4325 to 1.4345 at 20°C . It is known for its reactivity in various organic synthesis reactions, particularly those involving phosphonates.

- Cholinesterase Inhibition : DEAP acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects .

- Antimycobacterial Activity : Research indicates that DEAP exhibits activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The specific mechanisms may involve interference with mycolic acid synthesis, essential for the bacterial cell wall integrity .

- Radical Addition Reactions : DEAP has been utilized in radical addition reactions, particularly with polyfluoroalkyl iodides, demonstrating its versatility in synthetic organic chemistry .

Antimicrobial Properties

DEAP has shown promise as an antimicrobial agent. In a study examining its efficacy against various pathogens, it was found to possess significant antibacterial properties, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis contributes to its effectiveness .

Case Studies

- Study on Antimycobacterial Activity : A study highlighted the use of DEAP derivatives in synthesizing compounds with enhanced activity against M. tuberculosis. The derivatives exhibited improved efficacy compared to DEAP itself, indicating that structural modifications can lead to more potent antimycobacterial agents .

- Inhibition of Cholinesterase : Another research effort focused on the cholinesterase inhibitory activity of DEAP and its derivatives. The study provided quantitative data on the inhibition constants (IC50 values), demonstrating that certain modifications could enhance inhibitory potency significantly .

Research Findings

A summary of key findings from various studies on DEAP is presented in the table below:

Safety and Toxicology

While DEAP has notable biological activities, it also poses safety concerns. It is classified as an irritant and can affect the respiratory system upon exposure. Proper safety measures should be taken when handling this compound in laboratory settings .

特性

IUPAC Name |

3-diethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJHXRAHMUKXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341431 | |

| Record name | Diethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-87-4 | |

| Record name | Diethyl P-2-propen-1-ylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl allylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl allylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Diethylallylphosphonate as highlighted in the research papers?

A1: The research primarily focuses on utilizing Diethylallylphosphonate as a monomer in the synthesis of polymers with tailored properties. [, ] For instance, it's used to incorporate phosphorus content into acrylic copolymers, aiming to enhance flame-retardant characteristics in treated fabrics. [] Additionally, the compound plays a role in developing marine antifouling coatings by influencing the physicochemical properties of the final polymer. []

Q2: How is Diethylallylphosphonate characterized structurally, and what spectroscopic data supports its synthesis?

A2: While the papers don't explicitly provide the molecular formula and weight, Diethylallylphosphonate's structure can be deduced from its name and its use as a monomer. The researchers employed a suite of spectroscopic techniques to confirm the synthesis and analyze the resulting polymers. These include:

- Proton Nuclear Magnetic Resonance (1H NMR): This technique provides information about the hydrogen atoms' environment within the molecule, helping confirm the structure and purity of Diethylallylphosphonate. [, ]

- Fluorine Nuclear Magnetic Resonance (19F NMR): This method is particularly useful when Diethylallylphosphonate is copolymerized with fluorinated monomers, allowing researchers to study the fluorine-containing segments of the polymer. []

- Gel Permeation Chromatography (GPC): GPC helps determine the molecular weight and distribution of the synthesized polymers, offering insights into the polymerization process involving Diethylallylphosphonate. []

Q3: Does the research discuss the stability of Diethylallylphosphonate or the polymers it forms under different conditions?

A3: The research primarily focuses on the synthesis and initial characterization of Diethylallylphosphonate-containing polymers. While the papers don't delve into detailed stability studies, one study examines the antifouling properties of the coatings by exposing them to a marine environment and observing their performance over time. [] This provides some insight into the practical stability of the final material in a specific application. Further research is needed to understand the compound's and its derivatives' long-term stability under various conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。